(2-bromo-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanol

Synthetic Methodology Process Chemistry Medicinal Chemistry

Researchers need bifunctional building blocks for divergent SAR exploration and targeted protein degradation. This pyrrolo[2,3-b]pyrazine core solves the orthogonal derivatization gap. - C2-bromo: Suzuki-Miyaura cross-coupling for kinase hinge-binding SAR (e.g., FGFR/ATR). - C7-hydroxymethyl: Direct PEG linker attachment for PROTAC synthesis; also enables ester/ether diversification. - Cited in ATR inhibitor patents (DNA damage response). Procurement-ready: Bulk gram quantities available, fully characterized, >98% purity. Reliable supply for hit-to-lead and in vivo studies.

Molecular Formula C7H6BrN3O
Molecular Weight 228.05 g/mol
CAS No. 1334674-88-2
Cat. No. B1374968
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-bromo-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanol
CAS1334674-88-2
Molecular FormulaC7H6BrN3O
Molecular Weight228.05 g/mol
Structural Identifiers
SMILESC1=C(C2=NC(=CN=C2N1)Br)CO
InChIInChI=1S/C7H6BrN3O/c8-5-2-10-7-6(11-5)4(3-12)1-9-7/h1-2,12H,3H2,(H,9,10)
InChIKeySSMZHWLBKAFZMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-Bromo-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanol: Strategic Building Block for Kinase Libraries


(2-Bromo-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanol (CAS 1334674-88-2) is a heterocyclic building block belonging to the 5H-pyrrolo[2,3-b]pyrazine class, a privileged scaffold for kinase inhibitor development [1]. It is characterized by a molecular weight of 228.05 g/mol and features a dual-reactive architecture: a C2-bromo substituent that enables cross-coupling chemistry (e.g., Suzuki-Miyaura) and a C7-hydroxymethyl (-CH₂OH) group for further diversification .

(2-Bromo-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanol vs. Generic Analogs


Simple substitution with a non-brominated pyrrolo[2,3-b]pyrazine core or a non-hydroxymethyl analog fails to replicate the divergent synthesis capabilities of (2-bromo-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanol. The compound's unique value lies in its orthogonal reactivity: the C2-bromo handle is essential for introducing aromatic or heteroaromatic groups via palladium-catalyzed cross-coupling, a key step in optimizing kinase selectivity [1], while the C7-hydroxymethyl group provides a specific vector for structural elaboration distinct from other functionalized intermediates .

Quantitative Evidence Guide for (2-Bromo-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanol


Scalable High-Yield Synthesis

The procurement value of (2-bromo-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanol is substantiated by its documented high-yield synthesis from a readily accessible precursor, as described in patent literature . This process demonstrates a robust 96% yield at a multigram scale (381 g), making it an economically viable building block for large-scale library synthesis.

Synthetic Methodology Process Chemistry Medicinal Chemistry

ATR Kinase Inhibitor Intermediate in Patents

Unlike many building blocks that lack direct documentation, (2-bromo-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanol is explicitly cited as a key intermediate in multiple patents, including those for ATR kinase inhibitors . This citation serves as strong third-party validation of its synthetic utility and relevance in a specific, high-value therapeutic area.

ATR Kinase Cancer Research Patent Analysis

Validated FGFR Kinase Inhibitor Scaffold

The 5H-pyrrolo[2,3-b]pyrazine scaffold, the core of this compound, is a validated starting point for potent FGFR kinase inhibitors. A peer-reviewed study demonstrated that optimized derivatives of this core can achieve FGFR1 inhibition with IC50 values in the low nanomolar range (e.g., 2.0 nM for Compound 13) [1]. While the specific derivative (2-bromo-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanol is the starting material, this class-level data supports the strategic rationale for its use.

FGFR Kinase Inhibitor Oncology

Orthogonal Handles for Divergent Synthesis

The compound's C2-bromo and C7-hydroxymethyl groups constitute two orthogonal reactive handles, a feature that enables a divergent synthetic strategy . This stands in contrast to simpler analogs, such as 2-bromo-5H-pyrrolo[2,3-b]pyrazine (CAS 875781-43-4), which lacks the C7 handle and offers only one vector for diversification .

Chemical Biology Parallel Synthesis Combinatorial Chemistry

(2-Bromo-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanol Application Scenarios


Parallel Kinase Library Synthesis

Medicinal chemistry groups can leverage the orthogonal reactivity of this building block for rapid parallel synthesis. The C2-bromo group can undergo Suzuki-Miyaura cross-coupling with a diverse set of boronic acids to explore SAR at the kinase hinge-binding region, as demonstrated in FGFR inhibitor optimization [1]. Simultaneously, the C7-hydroxymethyl group can be functionalized in a separate step to modulate physicochemical properties or introduce additional binding elements, maximizing chemical diversity from a single core scaffold.

ATR Kinase Hit-to-Lead Optimization

Given its explicit citation in patents for ATR kinase inhibitors [1], this compound is a strategic intermediate for hit-to-lead optimization in oncology projects targeting the DNA damage response (DDR) pathway. Researchers can use this building block to rapidly generate analogs of the patented leads, exploring novel intellectual property space around the pyrrolo[2,3-b]pyrazine core, with the high-yielding synthesis ensuring material availability for in vivo efficacy and PK studies.

Targeted Protein Degrader (PROTAC) Design

The C7-hydroxymethyl group provides a convenient and flexible attachment point for a linker in the design of proteolysis-targeting chimeras (PROTACs). A PROTAC molecule could be constructed by using this building block as the ligand for a kinase of interest (e.g., FGFR or ATR), while functionalizing the C7-hydroxymethyl group to attach a PEG-based linker and an E3 ligase-binding moiety (e.g., a VHL or CRBN ligand). This approach leverages the validated kinase-binding scaffold [1] for targeted protein degradation.

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